molecular formula C13H11ClN2O B8372800 2-chloro-4-phenoxy-6,7-dihydro-5H-cyclopentapyrimidine

2-chloro-4-phenoxy-6,7-dihydro-5H-cyclopentapyrimidine

Cat. No. B8372800
M. Wt: 246.69 g/mol
InChI Key: MBYOFQCAYSBBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989463B2

Procedure details

A mixture of 2,4-dichloro-6,7-dihydro-5H-cyclopentapyrimidine (0.45 g, 2.4 mmol), phenol (0.28 g, 3 mmol), cesium carbonate (0.97 g, 3 mmol) and copper powder (0.01 g) in anhydrous dimethylformamide (5 mL) was stirred at about 20 to 35° C. for 6 to 20 hours. The reaction was quenched by addition of water. The organics were extracted with EtOAc and the combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude was purified by column chromatography (silica gel) to afford the title compound as a white solid (0.31 g, 54%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=2[N:3]=1.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.[Cu]>[Cl:1][C:2]1[N:7]=[C:6]([O:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=2[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
ClC1=NC2=C(C(=N1)Cl)CCC2
Name
Quantity
0.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
was stirred at about 20 to 35° C. for 6 to 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
13 (± 7) h
Name
Type
product
Smiles
ClC1=NC2=C(C(=N1)OC1=CC=CC=C1)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.